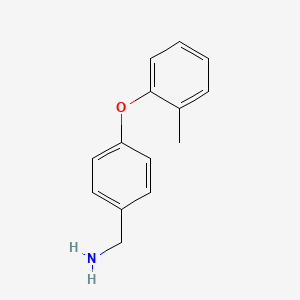
4-o-Tolyloxy-benzylamine
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-o-Tolyloxy-benzylamine typically involves the reaction of 4-fluorobenzonitrile with sodium p-cresol in dimethyl sulfoxide at room temperature . The mixture is then heated at 45-50°C for 24 hours. The reaction mixture is poured into ice water, stirred, and the precipitate is filtered and washed with water and hexane . The crude product is dissolved in ethyl acetate, and the organic layer is washed, dried, and concentrated under reduced pressure. The residue is washed with hexane to give 4-(p-tolyloxy)benzonitrile as colorless crystals . This intermediate is then subjected to catalytic hydrogenation at room temperature to yield this compound as a colorless oily liquid .
Analyse Des Réactions Chimiques
4-o-Tolyloxy-benzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Raney nickel catalyst for hydrogenation and ethyl acetate for extraction . Major products formed from these reactions include 4-(p-tolyloxy)benzonitrile and other derivatives .
Applications De Recherche Scientifique
4-o-Tolyloxy-benzylamine has found applications in various fields of scientific research. In chemistry, it is used as a chemical intermediate in the synthesis of various compounds. In biology, it has been studied for its potential insecticidal activity . In medicine, it is being explored for its potential therapeutic uses . In industry, it is used in manufacturing processes to improve product quality and efficiency.
Mécanisme D'action
The mechanism of action of 4-o-Tolyloxy-benzylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase, an enzyme involved in the oxidative deamination of neurotransmitters . This inhibition leads to an increase in the levels of neurotransmitters, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
4-o-Tolyloxy-benzylamine is similar to other compounds such as 4-(p-tolyloxy)benzonitrile and N-tolyloxybenzylpyrazolecarboxamides . it is unique in its specific chemical structure and properties, which make it suitable for different applications. Other similar compounds include 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide and 4-(p-tolyloxy)phenyl)methanol .
Propriétés
IUPAC Name |
[4-(2-methylphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZASXKWMZFTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















